molecular formula C13H18O2 B147049 Methyl 2-(4-butylphenyl)acetate CAS No. 158264-26-7

Methyl 2-(4-butylphenyl)acetate

Cat. No. B147049
M. Wt: 206.28 g/mol
InChI Key: OGXWENQUBCGNFG-UHFFFAOYSA-N
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Description

Methyl 2-(4-butylphenyl)acetate is a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These compounds are typically synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters such as formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .

Synthesis Analysis

The synthesis of related compounds often involves Friedel–Crafts acylation, as seen in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, which are important intermediates for biologically active compounds . Another synthesis method includes the base-promoted reaction between 5-methylbenzoxazole and diphenylacetyl chloride to produce 2-isocyano-4-methylphenyl diphenylacetate . Additionally, the synthesis of 4-phenyl-2-butanone, a related compound, involves a series of reactions starting with Claisen's condensation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR. For instance, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was studied using these methods, and theoretical calculations were performed to understand its chemical properties .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex. For example, the synthesis of methamphetamine via reductive amination of 1-phenyl-2-propanone (P2P) can lead to the formation of impurities depending on the synthetic route, indicating the sensitivity of these compounds to reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(4-butylphenyl)acetate include its acute toxicity, skin irritation, and sensitization potential. These properties are crucial for assessing the safety of fragrance ingredients . Theoretical studies on related compounds provide insights into their electrophilic and nucleophilic nature, as well as non-linear optical behaviors .

Scientific Research Applications

Fragrance Material Formulation

Methyl 2-(4-butylphenyl)acetate is part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance group. These compounds are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters, including acetates. The toxicological and dermatological safety of these compounds, including Methyl 2-(4-butylphenyl)acetate, has been reviewed to ensure their safe use in fragrances. This involves evaluating physical properties, acute toxicity, skin irritation, sensitization, and elicitation data to support their application in consumer products (Mcginty, Letizia, & Api, 2012).

Chemical Synthesis and Reactivity

The compound's involvement in synthetic chemistry is highlighted through various reactions. For instance, it is used in the synthesis of 4-Phenyl-2-Butanone, an important intermediate for medicinal compounds aimed at reducing inflammation and pain. This synthesis showcases its reactivity and utility in producing complex organic molecules, underlining its role in medicinal chemistry research (Jiangli Zhang, 2005).

Application in Organic and Inorganic Systems

Methyl 2-(4-butylphenyl)acetate's interactions in organic and inorganic systems are explored through its involvement in the reaction with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of specific amides and esters. This demonstrates its reactivity and potential in synthesizing new compounds with adamantine structures, offering insights into novel material properties and applications (Novakov et al., 2017).

Safety And Hazards

“Methyl 2-(4-butylphenyl)acetate” is considered hazardous. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(4-butylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14)15-2/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWENQUBCGNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-butylphenyl)acetate

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